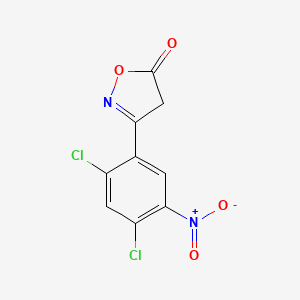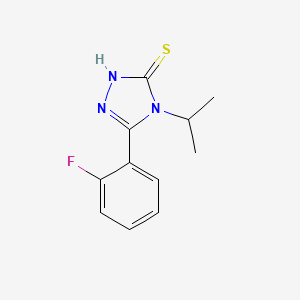
3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is a chemical compound that is commonly used in scientific research. It is also known by its chemical abbreviation CPP or CPP-115. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.
作用机制
CPP-115 works by inhibiting the enzyme 3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, which is responsible for breaking down GABA in the brain. By inhibiting this compound, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from CPP-115 administration can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA in the brain, CPP-115 can help to reduce neuronal excitability, which can have a range of effects on neurological function.
实验室实验的优点和局限性
One advantage of using CPP-115 in lab experiments is that it is a potent and selective inhibitor of 3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. This makes it a useful tool for studying the role of GABA in neurological function. However, one limitation of using CPP-115 is that it can have off-target effects on other enzymes and neurotransmitters, which can complicate data interpretation.
未来方向
There are several potential future directions for research involving CPP-115. One area of research involves the development of novel therapies for addiction and substance abuse disorders. CPP-115 has shown promise as a treatment for addiction in animal models, and further research is needed to determine its potential efficacy in humans.
Another area of research involves the development of novel therapies for epilepsy. CPP-115 has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and further research is needed to determine its potential efficacy in humans.
Finally, CPP-115 may have potential as a tool for studying the role of GABA in neurological function. By selectively inhibiting 3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, CPP-115 can help researchers to better understand the role of GABA in neuronal activity and to develop novel therapies for neurological disorders.
合成方法
CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-1-phenyl-1H-pyrrole-2,5-dione with piperidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield CPP-115.
科学研究应用
CPP-115 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the treatment of addiction and substance abuse disorders. CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Another area of research involves the treatment of epilepsy. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA in the brain, CPP-115 may help to reduce the frequency and severity of seizures in individuals with epilepsy.
属性
IUPAC Name |
3-chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-13(17-9-5-2-6-10-17)15(20)18(14(12)19)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKAMRVZGYREMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
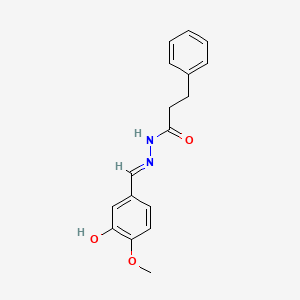
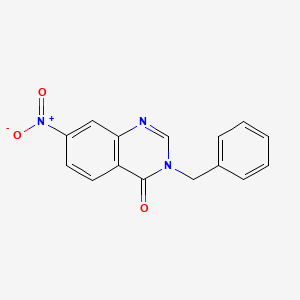
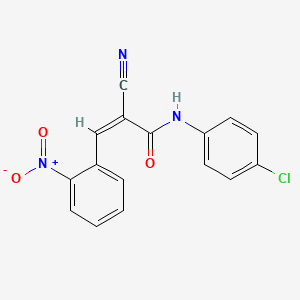
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)
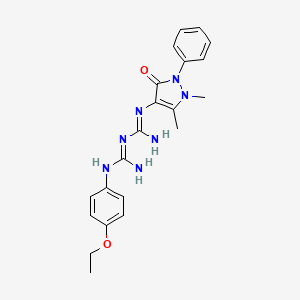
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
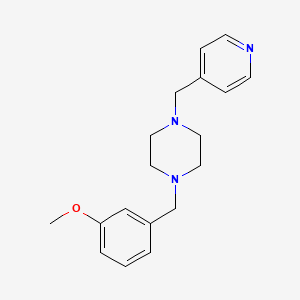
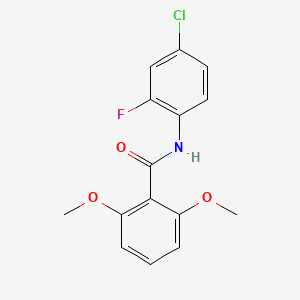

![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
